molecular formula C54H71N9O13S2 (for quinupristin mesylate); C35H54N4O12S2 (for dalfopristin mesylate) B165105 Quinupristin and dalfopristin CAS No. 126602-89-9

Quinupristin and dalfopristin

Cat. No. B165105
M. Wt: 1118.3 (for quinupristin mesylate) ; 786.9 (for dalfopristin mesylate)
InChI Key: PPKJUHVNTMYXOD-GKSTYDNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinupristin and Dalfopristin are a combination of two antibiotics used to treat serious infections, especially skin infections, including those caused by bacteria resistant to other antibiotics . They belong to a class of antibiotics called streptogramins . These drugs are given together as a combination .


Synthesis Analysis

Quinupristin and Dalfopristin are both streptogramin antibiotics, derived from pristinamycin. Quinupristin is derived from pristinamycin IA; Dalfopristin from pristinamycin IIA . They are combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .


Molecular Structure Analysis

Both Dalfopristin and Quinupristin bind to sites located on the 50S subunit of the ribosome . Initial Dalfopristin binding results in a conformational change of the ribosome, allowing for increased binding by Quinupristin .


Chemical Reactions Analysis

Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation of it, enhancing the binding of Quinupristin by a factor of about 100 . In addition, it inhibits peptidyl transferase .


Physical And Chemical Properties Analysis

Quinupristin-Dalfopristin is made up of chemically modified, water-soluble, injectable derivatives of type B streptogramin (quinupristin) and type A streptogramin (dalfopristin) in a 30:70 ratio .

Scientific Research Applications

Antibiotic Activity and Resistance

  • Quinupristin/dalfopristin is effective against serious Gram-positive infections. Its unique dual mode of action suggests a low potential for resistance development. However, resistance development was observed in some cases, particularly with methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium (Dowzicky et al., 2000).
  • Resistance to quinupristin/dalfopristin in Staphylococcus aureus can occur due to mutations in the L22 ribosomal protein (Malbruny et al., 2002).

Clinical Pharmacokinetics

  • Quinupristin/dalfopristin is administered intravenously and exhibits a linear relationship between the dose administered and plasma concentrations. It distributes well into tissues and is extensively metabolized via nonenzymatic reactions (Bearden, 2004).

Mechanisms of Resistance and Epidemiology

  • Resistance mechanisms include enzymatic modification, active transport of efflux, and alteration of the target site. Resistance is rare in human isolates but more common in isolates from food animals, related to the use of virginiamycin as a feed additive (Hershberger et al., 2004).

Virulence Factor Attenuation

  • Subinhibitory concentrations of quinupristin/dalfopristin can reduce the release of specific virulence factors in Staphylococcus aureus, potentially enhancing its effectiveness in treating infections (Koszczol et al., 2006).

Effects in Special Populations

  • Quinupristin/dalfopristin appears safe and effective in treating glycopeptide-resistant Enterococcus faecium infections in pediatric liver transplant recipients (Verma et al., 2001).

Effects on Vasomotor Tone

  • Studies indicate that quinupristin/dalfopristin does not significantly affect vasomotor tone in the intact peripheral microcirculation (Tsueshita et al., 2002).

Drug Resistance in Agriculture and Human Health

  • The use of virginiamycin in animals, a streptogramin like quinupristin/dalfopristin, has led to the presence of quinupristin-dalfopristin-resistant Enterococcus faecium in a large proportion of chicken sold in U.S. supermarkets, posing potential public health risks (McDonald et al., 2001).

Safety And Hazards

Quinupristin-Dalfopristin can cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody; pain, bruising, swelling, or severe irritation around the IV needle; jaundice (yellowing of the skin or eyes); a seizure (convulsions); irregular heart rate; or sudden numbness or weakness, severe headache, slurred speech, problems with balance . Common side effects of dalfopristin and quinupristin may include mild irritation around the IV needle; rash; or nausea .

Future Directions

Quinupristin-Dalfopristin should be used during pregnancy only when the benefits of treatment outweigh the risks . Whether use of Quinupristin-Dalfopristin during breastfeeding is safe is not known . Further studies are needed to determine the safety of these agents in combination regimens, and whether there are circumstances in which they might be alternatives to cell-wall active antibiotics for treatment of bone or endovascular infections .

properties

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKJUHVNTMYXOD-CEHYXHNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H117N13O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1713.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinupristin and dalfopristin

Citations

For This Compound
791
Citations
HM Bryson, CM Spencer - Drugs, 1996 - Springer
… Although both quinupristin and dalfopristin have short elimination half-lives (section 2), the combination has consistently demonstrated a PAE which may permit less frequent dosing.l43…
Number of citations: 72 link.springer.com
DR Allington, MP Rivey - Clinical therapeutics, 2001 - Elsevier
… Both quinupristin and dalfopristin undergo hepatic metabolism and are extensively excreted in the feces. Combination quinupristin/dalfopristin inhibits the cytochrome P450 3A4 …
Number of citations: 142 www.sciencedirect.com
DT Bearden - Clinical pharmacokinetics, 2004 - Springer
… in AUC for both quinupristin and dalfopristin. Quinupristin and dalfopristin exhibit steady-state … Both quinupristin and dalfopristin are extensively metabolised via nonenzymatic reactions. …
Number of citations: 45 link.springer.com
CJ Harrison - Seminars in Pediatric Infectious Diseases, 2001 - Elsevier
… Among the streptogramins is a recently approved combination of quinupristin and dalfopristin (QD) compounded in a 30:70 ratio (quinupristin/dalfopristin, Synercid; Aventis …
Number of citations: 10 www.sciencedirect.com
M Bergeron, G Montay - The Journal of antimicrobial …, 1997 - academic.oup.com
… It comprises the semisynthetic compounds quinupristin and dalfopristin in a 30:70 (w/w) mixture for intravenous use. Synergy between the two constituent compounds confers …
Number of citations: 79 academic.oup.com
HM Lamb, DP Figgitt, D Faulds - Drugs, 1999 - Springer
… After a single infusion of quinupristin/dalfopristin 7.5 mg/kg, peak plasma concentrations (C max ) for quinupristin and dalfopristin ranged from 2.6 to 2.8 mg/L and 7.1 to 7.2 mg/L, …
Number of citations: 169 link.springer.com
G Delgado Jr, MM Neuhauser… - … : The Journal of …, 2000 - Wiley Online Library
… Under laboratory conditions, quinupristin and dalfopristin are stable at pH ranges of 1–4.1 and 3–4, respectively. The pH of quinupristindalfopristin solution after reconstitution is 4.5–…
D Frasca, O Mimoz, W Couet - THE USE OF ANTIBIOTICS - academia.edu
… However, the effectiveness of quinupristin and dalfopristin in treating clinical infections due to these microorganisms has not been established in adequate and well-controlled clinical …
Number of citations: 0 www.academia.edu
SE Sanche, JM Blondeau - Expert Opinion on Pharmacotherapy, 2002 - Taylor & Francis
… tion (Cmax) for both quinupristin and dalfopristin, with doses ranging from 1.4 – 29.4 mg/kg[… quinupristin and dalfopristin increased between day 1 and the last study day in both groups. …
Number of citations: 1 www.tandfonline.com
DE LOW - Microbial Drug Resistance, 1995 - liebertpub.com
… ratios for quinupristin and dalfopristin were 11 and 8, respectively; after 120 min of … While quinupristin and dalfopristin individually reduced the number of viable intracellular staphy…
Number of citations: 85 www.liebertpub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.